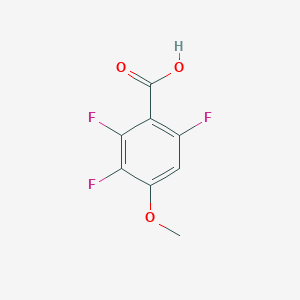

2,3,6-Trifluoro-4-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,6-Trifluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H5F3O3 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-4-methoxybenzoic acid typically involves the introduction of fluorine atoms and a methoxy group onto a benzoic acid derivative. One common method is the fluorination of 4-methoxybenzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,6-Trifluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a carboxylic acid or reduced to form an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Conversion of the methoxy group to a carboxylic acid results in trifluorobenzoic acid derivatives.

Reduction Products: Reduction of the methoxy group yields trifluorobenzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2,3,6-Trifluoro-4-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism of action of 2,3,6-Trifluoro-4-methoxybenzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s solubility and metabolic stability, making it a valuable scaffold in drug design.

Vergleich Mit ähnlichen Verbindungen

2,3,6-Trifluorobenzoic Acid: Lacks the methoxy group, making it less versatile in certain chemical reactions.

2,4,5-Trifluoro-3-methoxybenzoic Acid: Has a different substitution pattern, which can lead to variations in reactivity and applications.

2,4,6-Trifluoro-3-methoxybenzoic Acid:

Uniqueness: 2,3,6-Trifluoro-4-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects can influence its reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Biologische Aktivität

2,3,6-Trifluoro-4-methoxybenzoic acid is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H5F3O3

- Molecular Weight : 206.12 g/mol

The trifluoromethyl groups enhance the compound's lipophilicity and alter its interaction with biological molecules, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity through competitive binding. This is particularly relevant in the context of antibacterial and antiparasitic activities.

- Gene Expression Modulation : It may influence gene expression by interacting with transcription factors or directly binding to DNA, thus affecting the transcriptional regulation of target genes.

- Reactive Oxygen Species (ROS) Production : The compound can induce oxidative stress in cells, leading to altered metabolic processes and apoptosis in certain cell types.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It acts as a precursor for quinolone derivatives known for their ability to inhibit bacterial DNA replication. Quinolones target enzymes like DNA gyrase and topoisomerase IV, crucial for bacterial growth and survival .

Table 1: Antibacterial Activity Overview

| Compound | Target Bacteria | Mechanism | IC50 (µg/mL) |

|---|---|---|---|

| This compound | E. coli | DNA replication inhibition | 0.10 |

| Quinolone Derivative | Staphylococcus aureus | DNA gyrase inhibition | 0.05 |

Antiparasitic Activity

In studies focusing on Plasmodium falciparum, the compound demonstrated promising antiparasitic effects. Its derivatives have shown lower IC50 values compared to traditional treatments like chloroquine, indicating potential as a lead compound for developing new antimalarial drugs .

Table 2: Antiparasitic Activity Comparison

| Compound | Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | P. falciparum 3D7 | 0.0049 |

| Chloroquine | P. falciparum FCR-3 | 0.06 |

Case Studies

- Antibacterial Efficacy : A study demonstrated that the compound inhibited the growth of E. coli effectively at concentrations as low as 0.10 µg/mL. This study highlighted its potential use in developing new antibacterial agents.

- Antimalarial Properties : Another investigation into its derivatives revealed that they could be effective against chloroquine-resistant strains of P. falciparum, suggesting a novel approach to malaria treatment amidst rising drug resistance .

Safety and Toxicity

While the compound shows promise in various therapeutic applications, its safety profile must be carefully evaluated. Preliminary studies indicate moderate toxicity levels; thus, further research is essential to ascertain safe dosage ranges and potential side effects in vivo .

Eigenschaften

IUPAC Name |

2,3,6-trifluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQBFZOCKBPCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.